molecular formula C11H6ClN3O3S B3019991 5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 887885-27-0

5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B3019991
CAS RN: 887885-27-0
M. Wt: 295.7
InChI Key: FFGOAWBDISQYSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an oxadiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the furan, oxadiazole, and thiophene rings would likely make the compound aromatic and potentially polar .

Mechanism of Action

The mechanism of action of FTC is not fully understood. However, research has shown that FTC induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. FTC also inhibits the growth of microbial cells by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
FTC has been shown to have minimal toxicity and is well-tolerated by the body. However, further research is required to understand the long-term effects of FTC on the body. FTC has been shown to exhibit antioxidant activity, which may have a beneficial effect on the body. Additionally, FTC has been shown to inhibit the expression of various inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FTC exhibits several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using various analytical techniques. Additionally, FTC exhibits potent activity against various cancer cell lines and microbial infections, making it a valuable tool for studying these diseases. However, one limitation of FTC is that its mechanism of action is not fully understood, making it difficult to interpret experimental results.

Future Directions

Further research is required to fully understand the potential therapeutic applications of FTC. Future studies should focus on elucidating the mechanism of action of FTC and identifying potential drug targets. Additionally, further research is required to understand the long-term effects of FTC on the body and its potential for drug development. Finally, studies should focus on optimizing the synthesis of FTC to improve its potency and reduce its toxicity.

Synthesis Methods

FTC can be synthesized using various methods, including the reaction of 2-chlorothiophene-3-carboxylic acid with furan-2-carboxylic acid hydrazide, followed by cyclization with phosphoryl chloride and subsequent reaction with 5-amino-1,3,4-oxadiazole-2-thiol. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

FTC has been extensively studied for its potential therapeutic applications. Research has shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FTC has also shown promising results in the treatment of microbial infections, including bacterial and fungal infections. Additionally, FTC has shown anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)9(16)13-11-15-14-10(18-11)6-2-1-5-17-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGOAWBDISQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330506
Record name 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

887885-27-0
Record name 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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